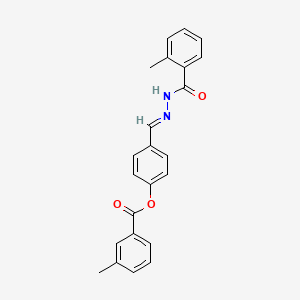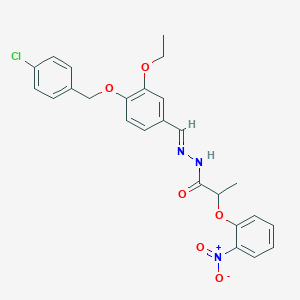![molecular formula C15H9BrCl2N4S B12010393 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010393.png)
4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of 1,2,4-triazoles , which exhibit diverse biological and pharmacological activities. Its chemical structure consists of a triazole ring with substituents at various positions. The compound’s systematic name is quite a mouthful, so let’s break it down:
4-{[(E)-(4-bromophenyl)methylidene]amino}: This part represents the substituents on the triazole ring.
5-(2,4-dichlorophenyl): Refers to the other aromatic ring attached to the triazole.
2,4-dihydro-3H-1,2,4-triazole-3-thione: Describes the triazole core with a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of an aldehyde (such as 4-bromobenzaldehyde ) with thiosemicarbazide under appropriate conditions. The reaction proceeds via a Schiff base formation , followed by cyclization to yield the desired triazole-thione.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the triazole ring or reduce the sulfur atom.
Substitution: Substituents can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for forming the triazole ring.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles (e.g., , ).
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the triazole ring, different oxidation states, and modified substituents are possible.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Bioactive Compounds: Researchers study its interactions with enzymes, receptors, and other biomolecules.
Coordination Chemistry: Investigating its coordination behavior with metal ions.
Antimicrobial Properties: The compound’s thione moiety contributes to its antimicrobial activity.
Anticancer Potential: Researchers explore its effects on cancer cell lines.
Anti-inflammatory Activity: Investigations into its anti-inflammatory properties.
Pesticides: Triazole derivatives find applications as fungicides and herbicides.
Pharmaceuticals: Potential drug candidates.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substituents, it shares similarities with other triazoles, such as:
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: .
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: .
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: .
Eigenschaften
Molekularformel |
C15H9BrCl2N4S |
|---|---|
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrCl2N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+ |
InChI-Schlüssel |
GLANPKJYUZDVGV-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010314.png)


![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)

![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)
![4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12010367.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12010386.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12010388.png)



